3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of the compound “3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is USP28 , a deubiquitinating enzyme . This enzyme plays a crucial role in the regulation of protein stability and is involved in various cellular processes.
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . By inhibiting USP28, the compound can modulate the ubiquitin-proteasome system, which is responsible for protein degradation in cells. This interaction leads to changes in the cellular protein landscape, impacting various biological processes.
Result of Action
The compound’s action results in the inhibition of cell proliferation and the cell cycle at the S phase . It also impacts the EMT progression in gastric cancer cell lines . These effects at the molecular and cellular levels contribute to its potential anti-cancer properties.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical context in which it is present.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chlorinated aromatic compounds under controlled conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness
3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the piperazine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN7/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21/h1-4,9,16H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQKUCXRMCLBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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